molecular formula C17H15N3O4S2 B3520027 3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide

3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide

Cat. No.: B3520027
M. Wt: 389.5 g/mol
InChI Key: DPIGCRRVKSEAFA-RMKNXTFCSA-N
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Description

The compound “3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide” is an organic compound. It is likely to contain a furan ring, which is a 5-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a thiazole ring, which is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Safety and Hazards

The safety and hazards associated with the compound could not be retrieved from the available information .

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-12-2-5-14(24-12)6-9-16(21)19-13-3-7-15(8-4-13)26(22,23)20-17-18-10-11-25-17/h2-11H,1H3,(H,18,20)(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIGCRRVKSEAFA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
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3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
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3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
Reactant of Route 4
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3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
Reactant of Route 5
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3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
Reactant of Route 6
3-(5-methyl-2-furyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide

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